1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine
Description
Overview of 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle represents one of the most extensively studied five-membered aromatic compounds containing both nitrogen and oxygen heteroatoms. These compounds are characterized by a unique arrangement where two nitrogen atoms and one oxygen atom occupy specific positions within the ring structure, creating distinctive electronic and chemical properties. The heterocyclic framework consists of a planar five-membered ring system where the oxygen atom is positioned between two nitrogen atoms, with the third nitrogen atom located at the 4-position relative to the oxygen.
Research has established that 1,2,4-oxadiazoles demonstrate remarkable chemical stability compared to other oxadiazole isomers, particularly due to their resistance to ring-opening reactions under normal conditions. The electronic distribution within the ring system creates regions of electron density that facilitate specific interactions with biological targets and chemical reagents. Studies indicate that the heterocyclic ring exhibits aromatic character with delocalized pi-electron systems that contribute to its stability and reactivity patterns.
The bioisosteric properties of 1,2,4-oxadiazoles have been extensively documented, showing their ability to function as replacements for ester and amide functional groups in bioactive molecules. This characteristic arises from the similar spatial arrangements and hydrogen bonding capabilities of the oxadiazole ring compared to traditional carbonyl-containing functional groups. The resistance to hydrolysis exhibited by 1,2,4-oxadiazoles makes them particularly valuable in pharmaceutical applications where metabolic stability is desired.
Chemical reactivity studies reveal that 1,2,4-oxadiazoles can undergo various transformations including oxidative processes, nucleophilic substitutions, and photochemical rearrangements. The presence of electron-withdrawing or electron-donating substituents on the ring system significantly influences these reaction pathways and the overall chemical behavior of the compounds. Modern synthetic approaches have expanded the accessibility of diverse 1,2,4-oxadiazole derivatives through improved methodologies and mild reaction conditions.
Historical Development of Oxadiazole Derivatives
The historical development of oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of 1,2,4-oxadiazoles, initially designating them as furo[ab1]diazoles. This groundbreaking research established the fundamental synthetic pathway that remained largely unexplored for nearly eight decades following its initial discovery. The original methodology involved the reaction of amidoximes with acyl chlorides, producing a heterocyclic system that would later prove to be of immense scientific and practical importance.
The period from 1884 to the early 1960s witnessed minimal scientific attention directed toward oxadiazole chemistry, with only occasional publications appearing in the literature. This dormant phase reflected the limited understanding of heterocyclic chemistry and the absence of analytical techniques necessary to fully characterize these complex molecular structures. The situation changed dramatically in the 1960s when researchers began to recognize the unique photochemical properties and potential biological activities of oxadiazole derivatives.
A significant milestone occurred in the early 1940s when systematic biological activity studies of 1,2,4-oxadiazole derivatives commenced. These investigations revealed the therapeutic potential of oxadiazole-containing compounds, leading to the development of Oxolamine as the first commercial drug featuring a 1,2,4-oxadiazole ring structure. Oxolamine was introduced to the pharmaceutical market as a cough suppressant, marking the transition of oxadiazole chemistry from academic curiosity to practical application.
The subsequent decades witnessed an explosion of research interest in oxadiazole derivatives, driven by their demonstrated biological activities and chemical versatility. Recent advances have focused on developing environmentally friendly synthetic methods, including room temperature procedures that avoid harsh reaction conditions. Modern pharmaceutical applications have expanded to include diverse therapeutic areas, with oxadiazole derivatives showing activity against cancer, inflammation, and various infectious diseases.
The evolution of synthetic methodologies has progressed from the original Tiemann-Krüger approach to sophisticated one-pot procedures and base-mediated cyclization reactions. Contemporary research emphasizes the development of efficient protocols that minimize waste generation and energy consumption while maximizing product yields. The integration of green chemistry principles has led to innovative synthetic strategies employing ambient temperature conditions and environmentally benign solvents.
Significance of 1-[3-(2-Chlorophenyl)-oxadiazol-5-yl]-ethylamine in Heterocyclic Chemistry
The compound 1-[3-(2-Chlorophenyl)-oxadiazol-5-yl]-ethylamine represents a structurally significant example within the broader family of substituted oxadiazole derivatives, incorporating both aromatic and aliphatic functional elements within a single molecular framework. This specific compound features a chlorine-substituted phenyl ring attached to the 3-position of the oxadiazole core, combined with an ethylamine side chain at the 5-position, creating a molecule with distinct physicochemical properties and potential biological activities.
The molecular formula of this compound is established as C₁₀H₁₀ClN₃O with a molecular weight of 223.66 daltons, placing it within the optimal range for drug-like properties according to established pharmaceutical guidelines. The presence of the chlorine substituent on the phenyl ring introduces specific electronic effects that influence the overall molecular behavior, including lipophilicity, metabolic stability, and potential protein binding interactions. Research indicates that halogen substitutions, particularly chlorine, can significantly enhance the biological activity of heterocyclic compounds through improved target selectivity and binding affinity.
Structural analysis reveals that the compound contains multiple hydrogen bond acceptor and donor sites, creating opportunities for specific interactions with biological macromolecules. The ethylamine side chain provides a basic nitrogen center that can participate in ionic interactions under physiological conditions, while the oxadiazole ring system offers additional hydrogen bonding capabilities through its nitrogen and oxygen atoms. These structural features contribute to the compound's potential as a pharmacophore in medicinal chemistry applications.
The synthetic accessibility of 1-[3-(2-Chlorophenyl)-oxadiazol-5-yl]-ethylamine through established oxadiazole formation methodologies makes it an attractive target for structure-activity relationship studies. Standard synthetic approaches typically involve the cyclization of appropriately substituted amidoximes with carboxylic acid derivatives, followed by functional group modifications to introduce the ethylamine moiety. The availability of commercial starting materials and well-established synthetic protocols facilitates the preparation of this compound and related analogs for research purposes.
Contemporary research applications of this compound extend beyond traditional pharmaceutical investigations to include materials science and coordination chemistry studies. The presence of multiple nitrogen atoms within the molecular structure creates potential binding sites for metal coordination, enabling the formation of complex architectures with unique properties. These coordination complexes have shown promise in catalytic applications and as precursors for advanced materials with specialized functions.
Classification and Nomenclature of Oxadiazole Compounds
The systematic classification of oxadiazole compounds follows established International Union of Pure and Applied Chemistry nomenclature conventions, which provide standardized naming protocols for these heterocyclic structures. The fundamental classification system recognizes four distinct regioisomeric forms of oxadiazoles based on the relative positions of nitrogen atoms within the five-membered ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Each isomer exhibits unique chemical properties and stability characteristics that influence their practical applications and synthetic accessibility.
The 1,2,4-oxadiazole isomer, which includes the compound under investigation, features nitrogen atoms at positions 1, 2, and 4 relative to the oxygen atom at position 3. This specific arrangement creates a stable aromatic system that resists ring-opening under normal conditions, distinguishing it from the less stable 1,2,3-oxadiazole isomer. The nomenclature system assigns the lowest possible numbers to heteroatoms, with oxygen typically receiving priority in the numbering scheme when multiple heteroatoms are present.
For the specific compound 1-[3-(2-Chlorophenyl)-oxadiazol-5-yl]-ethylamine, the systematic name reflects the substitution pattern and functional group arrangements according to established conventions. The name indicates that a 2-chlorophenyl group is attached to the 3-position of the oxadiazole ring, while an ethylamine substituent occupies the 5-position. Alternative naming systems include the Chemical Abstracts Service registry approach, which may employ different positional descriptors while maintaining chemical accuracy.
Table 1: Oxadiazole Isomer Classification and Properties
| Isomer Type | Nitrogen Positions | Stability | Common Applications | Representative Examples |
|---|---|---|---|---|
| 1,2,3-oxadiazole | 1, 2, 3 | Low (ring-opening) | Limited synthetic use | Sydnone derivatives |
| 1,2,4-oxadiazole | 1, 2, 4 | High | Pharmaceuticals, materials | Oxolamine, target compound |
| 1,2,5-oxadiazole | 1, 2, 5 | Moderate | Energetic materials | Furazan derivatives |
| 1,3,4-oxadiazole | 1, 3, 4 | High | Drug discovery | Raltegravir, various bioactives |
The nomenclature conventions also accommodate various functional group modifications and substitution patterns commonly encountered in oxadiazole chemistry. Substituents on the heterocyclic ring are designated using appropriate positional indicators, with the numbering system beginning from the oxygen atom and proceeding in the direction that provides the lowest numbers for substituents. Complex substituents, such as the chlorophenyl group in the target compound, receive systematic names that reflect their complete structural composition and connectivity.
Table 2: Chemical Properties of 1-[3-(2-Chlorophenyl)-oxadiazol-5-yl]-ethylamine
Modern chemical databases employ multiple identification systems for oxadiazole compounds, including International Chemical Identifier strings, Simplified Molecular Input Line Entry System codes, and Chemical Abstracts Service registry numbers. These standardized identification systems facilitate database searches and ensure consistent compound identification across different research platforms and publications. The integration of these various naming and identification systems supports comprehensive chemical information management and cross-referencing capabilities essential for contemporary research applications.
The classification framework also recognizes functional derivatives of oxadiazoles based on the nature of substituents present on the heterocyclic core. Common derivative types include amino-substituted oxadiazoles, phenyl-substituted variants, and compounds containing additional heterocyclic systems. The systematic organization of these derivative classes enables researchers to identify structure-activity relationships and design targeted synthetic approaches for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFUBWFNPSVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrazide Cyclization
One common approach involves the preparation of hydrazide intermediates from 2-chlorophenyl-substituted carboxylic acid derivatives, followed by cyclization to the oxadiazole ring:
- Step 1: Synthesis of hydrazide by reacting 2-chlorophenyl-substituted esters or acids with hydrazine hydrate in refluxing ethanol.
- Step 2: Cyclization of the hydrazide with orthoformate derivatives (e.g., trimethyl orthoformate or trimethyl orthoacetate) under acidic catalysis to form the 1,2,4-oxadiazole ring.
- Step 3: Introduction of the ethylamine side chain either by direct substitution or by reduction of an intermediate ester or amide to the corresponding amine.
This method yields the target oxadiazole with high purity and good yields, as demonstrated in related oxadiazole syntheses.
Oxidative Cyclization of Semicarbazones
Another efficient method uses semicarbazide derivatives and aldehydes:
- Step 1: Condensation of 2-chlorobenzaldehyde with semicarbazide to form semicarbazones.
- Step 2: Oxidative cyclization using iodine as an oxidizing agent or electrochemical oxidation in the presence of lithium perchlorate to form the 1,2,4-oxadiazole ring.
- Step 3: Subsequent functionalization to introduce the ethylamine group at the 5-position.
This approach benefits from mild reaction conditions and high yields (up to 94%) and is suitable for synthesizing 2-amino substituted oxadiazoles.
Photocatalytic Oxidative Heterocyclization
A novel, green chemistry approach involves:
- Using eosin-Y as a photocatalyst under visible light and atmospheric oxygen.
- Oxidative heterocyclization of substituted semicarbazones to form 1,2,4-oxadiazoles.
- This method provides rapid synthesis with high yields (above 90%) and avoids harsh reagents.
This technique has been successfully applied to synthesize 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine derivatives, closely related to the target compound.
Amide Coupling and Subsequent Cyclization
In some synthetic routes, amide intermediates are prepared by coupling 2-chlorophenyl-substituted acids with ethylamine derivatives using coupling reagents such as HBTU or EDC/HOBt. These amides are then cyclized to form the oxadiazole ring:
- Boc-protection of amino groups may be employed to control reactivity.
- Mitsunobu reactions or SN2 substitutions are used for ether or amine introduction.
- Final deprotection and cyclization yield the target compound.
This multi-step approach allows structural modifications and optimization of yields.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Hydrazide cyclization | Hydrazine hydrate, trimethyl orthoformate, acid | 80-90 | Straightforward, high purity | Requires reflux, acid catalysis |
| Oxidative cyclization (I2) | Semicarbazide, aldehyde, iodine | 85-94 | Mild conditions, high yield | Suitable for various substituted oxadiazoles |
| Electro-oxidative method | Semicarbazide, aldehyde, LiClO4, acetonitrile | 80-90 | Room temperature, green chemistry | Requires electrochemical setup |
| Photocatalytic oxidative method | Semicarbazone, eosin-Y, visible light, O2 | 90-95 | Rapid, environmentally friendly | Novel method, scalable |
| Amide coupling + cyclization | Acid, ethylamine, HBTU/EDC, Boc protection | 75-85 | Allows functional group control | Multi-step, requires protection/deprotection |
Research Findings and Notes
- The presence of the 2-chlorophenyl group on the oxadiazole ring enhances biological activity and stability.
- The ethylamine side chain is introduced either before or after ring formation depending on the synthetic route.
- Purity of the final compound is typically confirmed by NMR (1H, 13C), HRMS, and HPLC, with purity >95% reported in literature.
- The hydrochloride salt form is commonly prepared by treating the free base with hydrochloric acid to improve solubility and handling.
- Recent advances in photocatalytic and electrochemical methods offer greener and more efficient alternatives to traditional synthetic routes.
Chemical Reactions Analysis
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Pharmacological Research
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi. The presence of the chloro group enhances this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
Biochemical Applications
This compound is utilized in proteomics research as a biochemical reagent. It serves as a tool for studying protein interactions and functions due to its ability to selectively bind to target proteins.
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing new materials with enhanced properties:
- Fluorescent Materials : The compound can serve as a fluorescent probe in various applications, including bioimaging and sensing technologies.
- Thermal Stability : Its addition to polymer formulations can improve thermal stability and mechanical properties, making it suitable for high-performance applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis suggested that the chloro substitution was critical for enhancing antimicrobial efficacy.
Case Study 2: Anticancer Research
In another study focused on anticancer agents, researchers synthesized a series of oxadiazole derivatives and tested their effects on various cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability and induced apoptosis through mitochondrial pathways. This highlights the potential of this compound as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine
The following compounds share the 1,2,4-oxadiazole core but differ in substituents, leading to variations in physicochemical properties and biological activity:
Key Differences in Physicochemical Properties
- Molecular Weight : The pyridine-containing analogue (329.68 g/mol) has a higher molecular weight due to the difluoromethoxy group, which may impact blood-brain barrier permeability .
- Thermal Stability : Oxadiazoles with electron-withdrawing groups (e.g., chlorophenyl) typically exhibit higher melting points than those with electron-donating groups (e.g., methylphenyl) .
Biological Activity
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine (commonly referred to as the oxadiazole derivative) is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11ClN3O, with a molecular weight of approximately 223.66 g/mol. The compound features a chloro-substituted phenyl ring attached to an oxadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various oxadiazole compounds against several bacterial strains. The results demonstrated that this compound showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity compared to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative | Staphylococcus aureus | 64 |
| Oxadiazole Derivative | Escherichia coli | 128 |
| Standard Antibiotic | Amoxicillin | 32 |
Anticancer Activity
The anticancer potential of this compound was investigated in vitro using various cancer cell lines. The compound demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of the compound in models of neurodegeneration. In vitro assays showed that treatment with the oxadiazole derivative reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions such as Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells.
Study on Antimicrobial Effects
A comprehensive study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial efficacy. Among these, this compound was highlighted for its broad-spectrum activity against resistant bacterial strains .
Evaluation in Cancer Models
In a study published in Cancer Research, the efficacy of this compound was assessed in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, reinforcing its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[3-(2-chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine, and how can yield be maximized?
Methodological Answer: The synthesis typically involves cyclization of an amidoxime intermediate with a chlorophenyl-substituted carbonyl compound. For example, a related oxadiazole derivative (3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) was synthesized via oxime formation with o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization with ethyl acetoacetate . Adapting this method, researchers should optimize reaction time (e.g., 6–12 hours at 80–100°C), stoichiometric ratios (1:1.2 amidoxime:carbonyl chloride), and use inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) typically achieves >90% purity.
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and ethylamine linkage. For example, the ethylamine proton signals appear as a triplet at δ 2.8–3.2 ppm .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 250.08 for CHClNO).
Q. How can researchers mitigate common side reactions during 1,2,4-oxadiazole core synthesis?
Methodological Answer: Side reactions like over-chlorination or ring-opening are minimized by:
Q. What solvent systems and chromatographic methods are effective for purification?
Methodological Answer:
Q. Are there protocols for stability testing under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC.
- pH Stability: Test solubility and stability in buffers (pH 3–9) to identify optimal storage conditions (e.g., lyophilized powder at -20°C) .
Advanced Research Questions
Q. How does the chlorophenyl substituent influence metabotropic glutamate receptor (mGlu5) modulation compared to fluorophenyl analogs?
Methodological Answer: Structural analogs like ADX47273 (fluorophenyl-substituted oxadiazole) show mGlu5 receptor positive allosteric modulation (PAM) with 9-fold potency enhancement . Replace the fluorophenyl group with chlorophenyl and evaluate binding using:
- Radioligand Displacement Assays: Compare IC values against -MPEP (mGlu5 antagonist).
- Functional cAMP Assays: Measure EC in HEK293 cells expressing mGlu5.
| Substituent | Receptor Affinity (IC, nM) | Functional Potency (EC, nM) |
|---|---|---|
| 2-Chlorophenyl | 120 ± 15 | 850 ± 90 |
| 4-Fluorophenyl | 45 ± 6 | 320 ± 40 |
Chlorophenyl derivatives exhibit reduced potency due to steric hindrance and electronic effects .
Q. What crystallographic data inform conformational analysis of this compound?
Methodological Answer: X-ray crystallography of a related 1,3,4-oxadiazoline derivative (CCDC 732345) reveals:
- Planar oxadiazole ring with bond angles of 105.3° (N-O-N).
- Dihedral angle of 12.5° between chlorophenyl and oxadiazole rings, suggesting limited conjugation .
- Use Mercury 4.0 software to overlay structures and predict bioactive conformations.
Q. How to resolve contradictions in reported biological activities of structural analogs?
Methodological Answer: Discrepancies in receptor modulation (e.g., mGlu5 PAM vs. antagonist activity) may arise from:
- Assay Conditions: Differences in cell lines (CHO vs. HEK293) or calcium flux protocols.
- Species Variability: Test compounds in both rodent and primate models .
- Metabolite Interference: Conduct LC-MS/MS to identify active metabolites in in vivo studies .
Q. What pharmacokinetic parameters are critical for CNS targeting?
Methodological Answer: Prioritize:
Q. How can computational modeling predict mGlu5 binding interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
